5,6,7,8-Tetrahydro-1,6-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine involves several approaches, including chemical modification of pyridine derivatives and condensation reactions. Shiozawa et al. (1984) synthesized methyl homologs through chemical modifications, highlighting the versatility of synthetic pathways for this compound (Shiozawa et al., 1984). Moreover, Dow and Schneider (2001) reported an improved synthesis method, offering a more efficient route for producing the compound (Dow & Schneider, 2001).
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydro-1,6-naphthyridine is characterized by its naphthyridine scaffold, which provides a rigid and planar framework. This structural feature is crucial for its reactivity and interaction with various substrates and reagents. Zhou et al. (2007) utilized cobalt-catalyzed [2 + 2 + 2] cyclizations, demonstrating the compound's ability to form complex structures through efficient synthetic routes (Zhou, Porco, & Snyder, 2007).
Chemical Reactions and Properties
5,6,7,8-Tetrahydro-1,6-naphthyridine participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and heterocyclization reactions. For instance, Zhou et al. (2008) explored its use as a scaffold for library synthesis, showcasing its utility in synthesizing a wide range of compounds with potential biological activities (Zhou et al., 2008).
Physical Properties Analysis
The physical properties of 5,6,7,8-tetrahydro-1,6-naphthyridine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific physical properties were not detailed in the provided references, these characteristics are generally determined by the compound's heterocyclic nature and the presence of functional groups.
Chemical Properties Analysis
The chemical properties of 5,6,7,8-tetrahydro-1,6-naphthyridine, including its reactivity, stability, and interaction with other chemical species, are central to its applications in synthesis and material science. Its reactivity with amines, leading to various substituted derivatives, highlights its versatility and potential for creating a wide range of chemical entities (Sirakanyan et al., 2014).
Scientific Research Applications
1. HIV-1 Integrase Inhibitor
- Summary of Application : 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been found to be potent inhibitors of HIV-1 integrase, an enzyme that is essential for the replication of HIV-1 . These compounds target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase .
- Methods of Application : The derivatives were prepared and screened for activity against HIV-1 infection in cell culture .
- Results or Outcomes : The study found that small molecules that bind within the LEDGF/p75-binding site promote aberrant multimerization of the integrase enzyme and are of significant interest as HIV-1-replication inhibitors .
2. Anticancer Properties
- Summary of Application : 1,6-Naphthyridines, including 5,6,7,8-Tetrahydro-1,6-naphthyridine, have been found to have a variety of pharmacological applications, including anticancer properties .
- Methods of Application : The review focuses on recent synthetic developments and a thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines .
- Results or Outcomes : The review found that 1,6-naphthyridines have shown promising results in the treatment of various types of cancer .
3. Analgesic Effect
- Summary of Application : 5,6,7,8-Tetrahydro-1,6-naphthyridines have been found to exhibit a pronounced analgesic effect .
- Methods of Application : The study involved the heterocyclization of 1,5-dicarbonyl derivatives of piperidine and tropane with hydroxylamine hydrochloride .
- Results or Outcomes : All the 5,6,7,8-tetrahydro-1,6-naphthyridines obtained exhibited a pronounced analgesic effect .
4. Antioxidant Activities
- Summary of Application : 1,6-Naphthyridines, including 5,6,7,8-Tetrahydro-1,6-naphthyridine, have been found to have antioxidant activities .
- Methods of Application : The review focuses on recent synthetic developments and a thorough study of the antioxidant activity of 1,6-naphthyridines .
- Results or Outcomes : The review found that 1,6-naphthyridines have shown promising results in antioxidant activities .
5. Anti-inflammatory Activities
- Summary of Application : 1,5-Naphthyridines, including 5,6,7,8-Tetrahydro-1,6-naphthyridine, have been found to have anti-inflammatory activities .
- Methods of Application : The review focuses on recent synthetic developments and a thorough study of the anti-inflammatory activity of 1,5-naphthyridines .
- Results or Outcomes : The review found that 1,5-naphthyridines have shown promising results in anti-inflammatory activities .
6. Antimicrobial Activities
- Summary of Application : 1,5-Naphthyridines, including 5,6,7,8-Tetrahydro-1,6-naphthyridine, have been found to have antimicrobial activities .
- Methods of Application : The review focuses on recent synthetic developments and a thorough study of the antimicrobial activity of 1,5-naphthyridines .
- Results or Outcomes : The review found that 1,5-naphthyridines have shown promising results in antimicrobial activities .
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEAARFNXIWCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526259 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,6-naphthyridine | |
CAS RN |
80957-68-2 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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